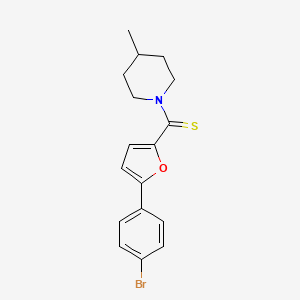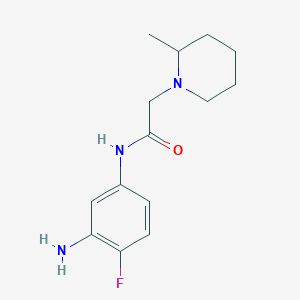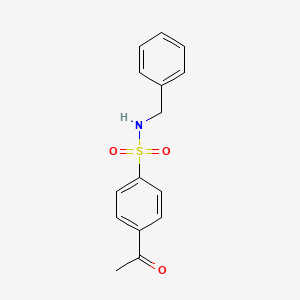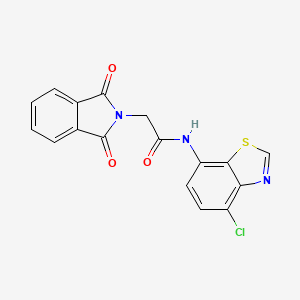
(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H18BrNOS and its molecular weight is 364.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research into derivatives of furan compounds, including those structurally related to "(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione," focuses on synthesizing novel compounds with potential therapeutic applications. For instance, the synthesis and structure of various furan derivatives have been explored for their cytotoxicity against human cancer cell lines, with some compounds showing promising inhibitory abilities on Hep-G2 cells, indicating potential as anticancer agents (Nguyễn Tiến Công et al., 2020).
Photochromic and Fluorescent Properties
- Furan compounds, including structural analogs of "this compound," have been studied for their photochromic and fluorescent properties. These studies aim to develop materials for potential applications in organic electronics and photonics, demonstrating the versatility of furan derivatives in material science (E. N. Shepelenko et al., 2014).
Antiprotozoal Activity
- Novel compounds structurally related to "this compound" have been synthesized and evaluated for their antiprotozoal activity. These studies contribute to the search for new treatments for diseases caused by protozoan parasites, highlighting the therapeutic potential of furan derivatives (M. Ismail et al., 2004).
Antioxidant and Antibacterial Agents
- Research has been conducted on novel furan derivatives for their potential as antioxidant and antibacterial agents. This includes studies on microwave-assisted synthesis and the biological evaluation of these compounds, demonstrating the broad spectrum of biological activities that furan derivatives can exhibit (P. Ravula et al., 2016).
Electrophilic Cyclization
- Studies on the electrophilic cyclization of furan compounds related to "this compound" have been performed to explore synthetic pathways for the preparation of complex furan derivatives. These synthetic strategies are crucial for the development of compounds with potential pharmacological applications (A. Sniady et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
The specific mode of action of This compound Similar compounds have been known to interact with their targets leading to various biochemical changes .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to affect various biological activities .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to exhibit various biological activities .
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCPVKVVGZDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide](/img/structure/B2604655.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)


![N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide](/img/structure/B2604663.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)




